3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926247-48-5
VCID: VC4322956
InChI: InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21)
SMILES: C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Molecular Formula: C15H9ClN2O4
Molecular Weight: 316.7

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

CAS No.: 926247-48-5

Cat. No.: VC4322956

Molecular Formula: C15H9ClN2O4

Molecular Weight: 316.7

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid - 926247-48-5

Specification

CAS No. 926247-48-5
Molecular Formula C15H9ClN2O4
Molecular Weight 316.7
IUPAC Name 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Standard InChI InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21)
Standard InChI Key KQAPWDPUWNKAQD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O

Introduction

Structural and Molecular Characteristics

The compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 3. Its IUPAC name, 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid, reflects the presence of:

  • A 3-chlorophenyl group at position 3.

  • Diketone moieties at positions 2 and 4.

  • A carboxylic acid group at position 7.

Molecular Formula: C₁₅H₉ClN₂O₄
Molecular Weight: 316.70 g/mol .

PropertyValueSource
CAS Number926247-48-5
IUPAC Name3-(3-Chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
SolubilityLimited data; likely polar aprotic solventsN/A
StabilityStable under recommended storage (2–8°C)

Synthesis and Chemical Reactions

Key Reaction Conditions

  • Catalysts: Pd(OAc)₂, Xantphos .

  • Solvents: 1,4-Dioxane, methanol .

  • Temperature: Reflux (80–100°C) .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretching), 2500–3300 cm⁻¹ (-COOH) .

  • NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid (δ 12–13 ppm) .

Biological Activities and Research Findings

Enzyme Inhibition

Quinazolines are known to target:

  • Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.

  • Tyrosine kinases: Implicated in cancer cell signaling.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Anticancer agents: Modified to enhance selectivity for kinase inhibitors.

  • Antimicrobials: Functionalized with amide groups to improve bioavailability.

Structural Analogues

AnalogueModificationActivity
N-(4-Chlorobenzyl)-derivativeCarboxamide substitutionEnhanced antibacterial
3-Ethyl-derivativeAlkyl chain at N3Improved solubility

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBioactivity
3-Ethyl-2,4-dioxo-derivativeEthyl group at N3Higher logP (2.1 vs. 1.8)Moderate antimicrobial
2-Chloro-4-phenyl-analogueChlorine at C2Enhanced kinase inhibitionAnticancer

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